molecular formula C21H12Cl2N2O2 B340145 3-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate

3-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate

Cat. No.: B340145
M. Wt: 395.2 g/mol
InChI Key: YHYSQRISISYERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate is a complex organic compound that combines the structural elements of 2,4-dichlorobenzoic acid and quinoxaline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with a quinoxaline derivative. One common method is the reaction of 2,4-dichlorobenzoic acid with 3-quinoxalin-2-yl-phenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: 2,4-Dichlorobenzoic acid.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted benzoic acid esters depending on the nucleophile used.

Scientific Research Applications

3-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate is largely dependent on its interaction with biological targets. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it useful in antimicrobial or anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler structure that serves as a core for many bioactive compounds.

    2,4-Dichlorobenzoic acid: A precursor in the synthesis of the ester.

    Phenyl esters: A broad class of compounds with varying biological activities.

Uniqueness

3-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate is unique due to the combination of the quinoxaline and dichlorobenzoic acid moieties. This combination imparts specific chemical and biological properties that are not present in the individual components. The presence of the quinoxaline ring enhances its potential bioactivity, while the dichlorobenzoic acid moiety provides additional sites for chemical modification .

Properties

Molecular Formula

C21H12Cl2N2O2

Molecular Weight

395.2 g/mol

IUPAC Name

(3-quinoxalin-2-ylphenyl) 2,4-dichlorobenzoate

InChI

InChI=1S/C21H12Cl2N2O2/c22-14-8-9-16(17(23)11-14)21(26)27-15-5-3-4-13(10-15)20-12-24-18-6-1-2-7-19(18)25-20/h1-12H

InChI Key

YHYSQRISISYERP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.